度克拉西替尼

描述

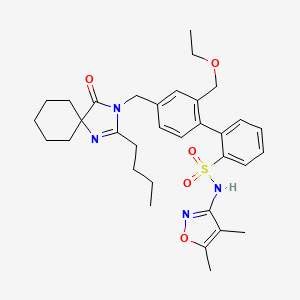

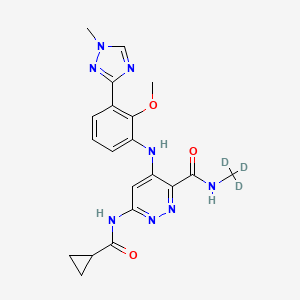

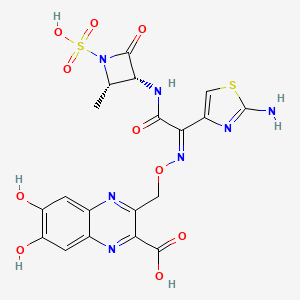

度克拉替尼是一种由百时美施贵宝公司开发的用于治疗中重度斑块状银屑病的新型口服药物。它是酪氨酸激酶 2 (TYK2) 的高度选择性抑制剂,TYK2 是 Janus 激酶家族的一员。 度克拉替尼以商品名 Sotyktu 出售,于 2022 年 9 月首次在美国获准上市 .

科学研究应用

度克拉替尼具有广泛的科学研究应用,包括:

化学: 它作为研究酪氨酸激酶选择性抑制的模型化合物。

生物学: 度克拉替尼用于研究 TYK2 在细胞信号通路中的作用。

作用机制

度克拉替尼是一种高度选择性的酪氨酸激酶 2 (TYK2) 的变构抑制剂。它与 TYK2 的调节域结合,稳定调节域和催化域之间的抑制性相互作用。 这种选择性抑制会破坏 TYK2 介导的信号通路,特别是那些涉及白介素-23 (IL-23) 和 I 型干扰素的通路,这些通路是银屑病病理生理学中的关键因素 .

类似化合物:

托法替尼: 一种靶向 JAK1、JAK2 和 JAK3 的 Janus 激酶抑制剂。

巴瑞替尼: 另一种靶向 JAK1 和 JAK2 的 Janus 激酶抑制剂。

乌帕替尼: 一种选择性 JAK1 抑制剂.

比较: 度克拉替尼在对 TYK2 的高度选择性方面是独一无二的,与靶向多种激酶的其他 Janus 激酶抑制剂不同。 这种选择性被认为有助于其改善的安全特性,因为它最大限度地减少了与非选择性抑制相关的脱靶效应 .

生化分析

Biochemical Properties

Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of deucravacitinib towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .

Cellular Effects

Deucravacitinib has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .

Molecular Mechanism

Deucravacitinib exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, deucravacitinib acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .

Temporal Effects in Laboratory Settings

In a phase II trial in psoriatic arthritis, deucravacitinib demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that deucravacitinib has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Deucravacitinib is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that deucravacitinib is involved in multiple metabolic pathways.

准备方法

合成路线和反应条件: 度克拉替尼的合成涉及多个步骤,从核心结构的制备开始,核心结构是吡唑并[1,5-a]吡嗪。合成从甲基-2-羟基-3-硝基苯甲酸酯开始,该物质进行甲基化,然后进行氨解,生成中间体化合物。 后续步骤涉及环化、还原和官能团修饰,最终生成最终产物 .

工业生产方法: 度克拉替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、高效纯化技术和严格的质量控制措施,以确保最终产物的均一性和纯度 .

化学反应分析

反应类型: 度克拉替尼会发生各种化学反应,包括:

氧化: 度克拉替尼可以被氧化形成代谢物。

还原: 还原反应可以修饰合成中间阶段的硝基。

取代: 取代反应用于在合成过程中引入特定的官能团.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢气等还原剂。

取代: 卤代烷烃和胺类等试剂用于取代反应.

形成的主要产物: 这些反应形成的主要产物包括各种中间体,这些中间体经过进一步处理生成度克拉替尼。 最终产物是高度纯化的化合物,适用于制药用途 .

相似化合物的比较

Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.

Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.

Upadacitinib: A selective JAK1 inhibitor.

Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .

属性

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZKEPGENYLQSC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1609392-27-9 | |

| Record name | Deucravacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUCRAVACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)